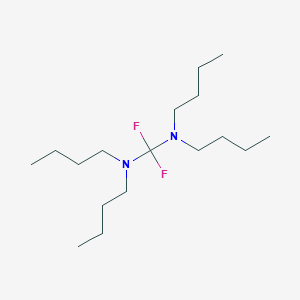

N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine

Description

Properties

IUPAC Name |

N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36F2N2/c1-5-9-13-20(14-10-6-2)17(18,19)21(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGNJWCYVPXGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(N(CCCC)CCCC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381277 | |

| Record name | N,N,N',N'-Tetrabutyl-1,1-difluoromethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220405-41-4 | |

| Record name | N,N,N',N'-Tetrabutyl-1,1-difluoromethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of bis(dibutylamino)difluoromethane typically involves fluorination or substitution reactions. One common method is the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent), which is effective for converting alcohols to alkyl fluorides, aldehydes, and ketones to the corresponding gem-difluorides . Industrial production methods often involve the use of stable and efficient deoxofluorinating reagents that provide high yields and selectivity .

Chemical Reactions Analysis

N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different fluorinated products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.

Substitution: Substitution reactions, particularly nucleophilic fluorination, are common for this compound.

The major products formed from these reactions include gem-difluorides, fluoroalkenes, and gem-difluoromethylene compounds .

Scientific Research Applications

N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This article provides a detailed overview of its applications, supported by data tables and case studies.

Chemical Properties and Structure

- IUPAC Name : N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine

- Molecular Formula : C17H36F2N2

- Molecular Weight : 306.5 g/mol

- CAS Number : 220405-41-4

The compound features a difluoromethane moiety, which contributes to its reactivity and potential applications in organic synthesis and pharmaceuticals.

Organic Synthesis

N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine is utilized as a reagent in the synthesis of various fluorinated organic compounds. Its ability to introduce fluorine into organic molecules enhances their biological activity and stability. The compound can participate in nucleophilic substitution reactions, leading to the formation of gem-difluorides and fluoroalkenes.

Pharmaceutical Development

Due to its unique properties, this compound is valuable in drug discovery and development. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them suitable candidates for pharmaceutical applications. Research has indicated that N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine can act as a building block for developing novel therapeutic agents.

Materials Science

In materials science, this compound is explored for its role in the study of nanomaterials and surface modifications. Its fluorinated structure allows for enhanced interactions with various substrates, enabling new methods for molecular detection and surface functionalization.

Biomedical Research

Fluorescent probes derived from N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine are employed in biomedical research for detecting biomolecules and monitoring molecular activities within cells. These probes can facilitate real-time imaging of cellular processes, contributing to advancements in understanding disease mechanisms.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Reagent for synthesizing fluorinated compounds | Enhanced stability and reactivity |

| Pharmaceutical | Building block for drug development | Improved pharmacokinetics |

| Materials Science | Study of nanomaterials and surface modifications | New methods for molecular detection |

| Biomedical Research | Fluorescent probes for biomolecule detection | Real-time imaging capabilities |

Case Study 1: Fluorinated Drug Development

A study demonstrated the synthesis of a new class of antiviral agents using N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine as a key intermediate. The resulting compounds exhibited significant antiviral activity against several strains of influenza virus, highlighting the compound's utility in drug development.

Case Study 2: Surface Functionalization

Research focused on using this compound to modify the surfaces of nanoparticles for targeted drug delivery systems. The fluorinated surface enhanced the binding affinity of nanoparticles to specific cell types, improving the efficacy of drug delivery.

Mechanism of Action

The mechanism of action of bis(dibutylamino)difluoromethane involves its interaction with molecular targets and pathways. The compound’s fluorinated structure allows it to participate in various biochemical reactions, influencing molecular activities and pathways. The exact molecular targets and pathways involved are still under investigation, but its unique structure plays a crucial role in its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Butyl vs. Methyl vs. Phenyl Groups

N,N,N',N'-Tetramethyl-1,1-difluoromethanediamine

- Structure : Methyl (CH₃) groups replace butyl substituents .

- Molecular Formula : C₇H₁₄F₂N₂ (MW: 164.2 g/mol).

- Higher volatility (e.g., tetramethylbutanediamine in has a vapor pressure of 1.64 mmHg vs. 0.000179 mmHg for tetrabutyl ).

N,N,N',N'-Tetraphenyl-1,1'-biphenyl-4,4'-diamine

- Structure : Aromatic phenyl (C₆H₅) groups and biphenyl backbone .

- Impact: π-π interactions dominate, favoring applications in organic electronics. Reduced solubility in non-polar solvents compared to aliphatic substituents.

N,N,N',N'-Tetrabutyl-1,3-propanediamine

Backbone Variations: Methanediamine vs. Phenanthroline Derivatives

N,N,N',N'-Tetrabutyl-1,10-phenanthroline-2,9-dicarboxamide

- Structure : Phenanthroline backbone with carboxamide and butyl groups .

- Applications :

- Comparison :

- Carboxamide groups provide stronger metal coordination vs. amine groups in methanediamine.

- Phenanthroline's rigid backbone enhances preorganization for metal binding.

N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride

Fluorinated vs. Non-Fluorinated Analogues

| Property | Tetrabutyl-1,1-difluoromethanediamine | Tetrabutyl-1,3-propanediamine |

|---|---|---|

| Backbone | CF₂ | CH₂-CH₂-CH₂ |

| Electron Effects | Electron-withdrawing (F) | Electron-donating (CH₂) |

| Reactivity | Resistant to hydrolysis | More prone to nucleophilic attack |

| Coordination Strength | Moderate (amine donors) | Higher (flexible backbone) |

Biological Activity

N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine is a fluorinated organic compound that has gained attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

- Chemical Formula : CHFN

- Boiling Point : 120°C

- Solubility : Soluble in organic solvents

The compound features a unique fluorinated structure that influences its reactivity and biological interactions. It is primarily used in organic synthesis, pharmaceuticals, materials science, and biomedical research.

The biological activity of N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine is attributed to its interaction with various molecular targets. The fluorinated structure allows it to participate in biochemical reactions that can influence cellular pathways. While specific molecular targets are still under investigation, the compound's ability to act as a reagent in drug discovery and development highlights its significance in pharmacological applications.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antifungal properties against strains such as Candida albicans and Cryptococcus neoformans. In vitro assays have indicated moderate to high inhibitory effects, regulated by the compound's structural characteristics .

- Toxicological Studies : Toxicity assessments have been conducted to evaluate the safety profile of related compounds. For instance, inhalation studies on t-butyl alcohol (a related compound) revealed significant toxicity at high concentrations but did not exhibit adverse reproductive effects . Such studies provide a context for understanding the safety of fluorinated amines.

Case Studies

-

Antifungal Activity :

- A study assessed the antifungal activity of various azo-pyrazole derivatives, which share structural similarities with N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine. The results indicated that these derivatives exhibited potent antifungal properties, suggesting that similar mechanisms may apply to the fluorinated diamine .

-

Molecular Docking Studies :

- Molecular docking simulations have been employed to predict the binding affinity of N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine with fungal targets. These studies help elucidate its potential as a lead compound in antifungal drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Bis(2-methoxyethyl)aminosulfur trifluoride | Similar fluorinated amine | Effective in deoxofluorination reactions |

| Aminodifluorosulfinium tetrafluoroborate | Fluorinated sulfonium salt | Selective deoxofluorinating reagent |

| Difluoromethylated analogues | Variants with different substituents | Varied reactivity and applications |

The comparative analysis indicates that while N,N,N',N'-tetrabutyl-1,1-difluoromethanediamine has unique properties due to its specific structure, it shares functional similarities with other fluorinated compounds used in biological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.